(4-Amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone
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Description
(4-Amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13ClFN3OS2 and its molecular weight is 357.85. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Mechanistically, 1,2,4-triazoles can interact with biological receptors through hydrogen bonding and dipole interactions, making them promising candidates for targeted therapies .
- Researchers continue to explore synthetic methods to access 1,2,4-triazole-containing scaffolds, aiming to enhance their antimicrobial efficacy .
- Researchers investigate the compound’s impact on inflammatory pathways and its potential as a therapeutic agent .
- Researchers study their mechanisms of action and evaluate their potential as pain-relieving agents .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Potential
Antioxidant Properties
Analgesic Activity
Agrochemical Applications
properties
IUPAC Name |
[4-amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3OS2/c15-9-7-8(3-4-10(9)16)19-12(17)11(22-14(19)21)13(20)18-5-1-2-6-18/h3-4,7H,1-2,5-6,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPXHYEWPTEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone |
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